5-Methyl-1-hexene

Description

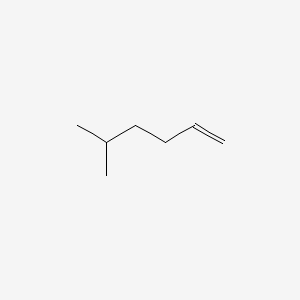

Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUFYGIESXPUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ISOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25302-96-9 | |

| Details | Compound: 1-Hexene, 5-methyl-, homopolymer | |

| Record name | 1-Hexene, 5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60188732 | |

| Record name | 5-Methylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS] | |

| Record name | ISOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylhex-1-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68975-47-3, 3524-73-0 | |

| Record name | ISOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methylhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLHEX-1-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7GF4GV7QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Methyl-1-hexene. The information is intended for use by professionals in research and development who require detailed data on this compound for synthesis, analysis, or as a reference standard. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for its synthesis and analysis are provided.

Core Chemical and Physical Properties

This compound, also known as isoheptene, is an aliphatic, unsaturated hydrocarbon.[1] It is a colorless liquid with a petroleum-like odor.[1][2] Its fundamental properties are crucial for its handling, storage, and application in chemical synthesis.

Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 3524-73-0 | [3][4] |

| Molecular Formula | C₇H₁₄ | [3][5] |

| Molecular Weight | 98.19 g/mol | [4][5] |

| SMILES | CC(C)CCC=C | [6] |

| InChI Key | JIUFYGIESXPUPL-UHFFFAOYSA-N | [6][7] |

Physical and Thermochemical Properties

The physical properties of this compound are characteristic of a low-molecular-weight alkene. It is a volatile and highly flammable liquid.[8]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][2][3] |

| Density | 0.691 g/mL at 20 °C | [6] |

| Boiling Point | 84-85 °C | [6] |

| Melting Point | Not available¹ | |

| Flash Point | -10 °C | [3][9] |

| Refractive Index (n²⁰/D) | 1.396 | [3][6] |

| Vapor Pressure | 77.8 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water | [2][8] |

Reactivity and Chemical Behavior

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. It undergoes typical alkene reactions such as addition, oxidation, and polymerization.

-

Air and Water Reactions : this compound is highly flammable.[8] It is insoluble in water.[2][8]

-

Reactivity Profile : The compound may react vigorously with strong oxidizing agents. In the presence of acid catalysts or other initiators, it can undergo exothermic addition polymerization reactions.[8]

A notable reaction is its conversion to 5-methylhexanal (B128087) via an anti-Markovnikov hydroboration-oxidation sequence. This two-step process first converts the alkene to an alcohol, 5-methylhexan-1-ol, which is then oxidized to the corresponding aldehyde.

The workflow for this conversion is outlined below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from isobutyl bromide and allyl bromide. The core of the synthesis is the formation of a Grignard reagent from isobutyl bromide, followed by its nucleophilic attack on allyl bromide.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Allyl bromide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Apparatus Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq) in the three-necked flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Analysis by Gas Chromatography (GC)

Gas chromatography is an ideal method for assessing the purity of the volatile this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 or similar, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5MS (or similar nonpolar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1%) in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject the sample into the GC.

-

Data Analysis: The purity is determined by the relative area of the product peak compared to any impurity peaks in the resulting chromatogram. The retention time should be compared to a known standard if available.

The general workflow for GC analysis is depicted below.

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides characteristic signals for the vinyl protons of the double bond and the aliphatic protons of the isobutyl group.[10] The terminal vinyl protons typically appear as complex multiplets between 4.9 and 5.8 ppm. The protons on the carbons adjacent to the double bond and the isopropyl group will have distinct chemical shifts and splitting patterns.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals, with the olefinic carbons appearing downfield (~114 and ~139 ppm) and the aliphatic carbons appearing upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching frequencies for both sp² (~3080 cm⁻¹) and sp³ (~2870-2960 cm⁻¹) hybridized carbons. A key feature is the C=C stretch, which typically appears around 1640 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern will be characteristic of an alkene, with prominent peaks resulting from allylic cleavage.[7]

Researchers can access spectral data for this compound from various public and commercial databases such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).[5][10]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound 99.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

- 7. This compound | C7H14 | CID 77058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. This compound(3524-73-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to a Proposed Synthesis of 5-Methyl-1-hexene from Citronellol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 5-methyl-1-hexene (B1630410) from citronellol (B86348) is not a well-established or commonly documented transformation in the scientific literature. The significant difference in the carbon skeleton of the C10 monoterpenoid alcohol, citronellol, and the target C7 alkene, this compound, necessitates a multi-step synthetic pathway involving carbon-carbon bond cleavage. This guide presents a plausible, theoretical multi-step synthesis pathway based on well-established organic chemistry principles and reactions. The experimental protocols provided are derived from analogous transformations and would require optimization and validation in a laboratory setting.

Executive Summary

Citronellol is a naturally abundant monoterpenoid alcohol, making it an attractive starting material for the synthesis of various value-added chemicals. The target molecule, this compound, is a terminal alkene with applications in polymer chemistry and as a building block in organic synthesis. This technical guide outlines a proposed four-step synthetic pathway to convert citronellol into this compound. The proposed route commences with the oxidative cleavage of the carbon-carbon double bond in citronellol via ozonolysis, followed by a Wittig reaction to introduce the terminal alkene, and concludes with the deoxygenation of the secondary alcohol. Each step is detailed with a theoretical experimental protocol, a summary of transformations, and a visual workflow diagram.

Proposed Overall Synthesis Pathway

The proposed synthesis is a four-step process:

-

Step 1: Oxidative Cleavage of Citronellol via Ozonolysis. The carbon-carbon double bond in citronellol is cleaved using ozone to yield 6-hydroxy-4-methylhexanal.

-

Step 2: Protection of the Hydroxyl Group. The primary alcohol in 6-hydroxy-4-methylhexanal is protected as a silyl (B83357) ether to prevent interference in the subsequent Wittig reaction.

-

Step 3: Wittig Olefination. The aldehyde functionality of the protected intermediate is converted to a terminal alkene using a Wittig reagent, yielding a protected 5-methyl-1-hexen-3-ol.

-

Step 4: Deprotection and Deoxygenation. The protecting group is removed, and the resulting secondary alcohol is deoxygenated via a Barton-McCombie reaction to afford the final product, this compound.

5-Methyl-1-hexene: A Comprehensive Technical Guide to its Reactivity with Common Organic Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 5-methyl-1-hexene (B1630410) with a wide range of common organic reagents. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is an aliphatic unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] As a terminal alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond, making it susceptible to a variety of addition reactions. This guide will explore its behavior in key organic transformations, providing a foundational understanding for its application in synthesis.

Electrophilic Addition Reactions

The π-electrons of the double bond in this compound are readily attacked by electrophiles, leading to a variety of addition products. The regioselectivity of these reactions is a key consideration.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. This proceeds through a carbocation intermediate, with the more stable secondary carbocation being preferentially formed.[2][3]

Reaction Scheme:

In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism due to a free-radical intermediate.[4]

Quantitative Data for Hydrohalogenation

| Reagent | Product(s) | Regioselectivity | Typical Conditions | Yield (%) | Reference(s) |

| HCl | 2-Chloro-5-methylhexane | Markovnikov | Gaseous HCl in an inert solvent (e.g., CH₂Cl₂) | High | General knowledge of alkene reactions[2] |

| HBr | 2-Bromo-5-methylhexane | Markovnikov | Gaseous HBr in an inert solvent | High | General knowledge of alkene reactions[5] |

| HBr/ROOR | 1-Bromo-5-methylhexane | Anti-Markovnikov | HBr with a radical initiator (e.g., benzoyl peroxide) | High | General knowledge of free-radical addition[4] |

Experimental Protocol: Hydrobromination of an Alkene (General Procedure)

-

Dissolve the alkene in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution for a predetermined time or until the reaction is complete as monitored by TLC or GC.

-

Remove the solvent under reduced pressure to obtain the crude alkyl halide.

-

Purify the product by distillation.

Reaction Mechanism: Markovnikov Hydrohalogenation

Caption: Markovnikov addition of HBr to this compound.

Hydration

The addition of water across the double bond of this compound can be achieved through several methods, each with distinct regioselectivity.

In the presence of a strong acid catalyst, such as sulfuric acid, water adds across the double bond according to Markovnikov's rule to form an alcohol.[6] The reaction proceeds via a carbocation intermediate, which can be prone to rearrangements, although with this compound, rearrangement is less likely to yield a more stable carbocation.

Quantitative Data for Hydration

| Method | Product(s) | Regioselectivity | Typical Conditions | Yield (%) | Reference(s) |

| Acid-Catalyzed Hydration | 5-Methyl-2-hexanol | Markovnikov | Dilute H₂SO₄ in H₂O | Moderate | General knowledge of alkene hydration[6][7] |

| Oxymercuration-Demercuration | 5-Methyl-2-hexanol | Markovnikov | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄ | High | General knowledge of oxymercuration[8][9] |

| Hydroboration-Oxidation | 5-Methyl-1-hexanol | Anti-Markovnikov | 1. BH₃·THF; 2. H₂O₂, NaOH | High | General knowledge of hydroboration[10][11][12] |

Experimental Protocol: Acid-Catalyzed Hydration of 1-Hexene (B165129) (Analogous Procedure)

-

To a stirred mixture of 1-hexene and water, slowly add concentrated sulfuric acid while maintaining the temperature below 25°C.

-

Stir the mixture vigorously for several hours.

-

Separate the aqueous layer and wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and purify the resulting alcohol by distillation.[7]

// Reactants alkene [label="this compound"]; h3o [label="H₃O⁺"]; h2o [label="H₂O"];

// Intermediates carbocation [label="Secondary Carbocation", color="#202124", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; oxonium [label="Oxonium Ion"];

// Product product [label="5-Methyl-2-hexanol"];

// Arrows alkene -> carbocation [label="Protonation"]; h3o -> carbocation; carbocation -> oxonium [label="Nucleophilic attack"]; h2o -> oxonium; oxonium -> product [label="Deprotonation"]; h2o -> product; }

Caption: Oxymercuration-demercuration workflow.

This reaction sequence results in the anti-Markovnikov addition of water to the alkene, yielding the corresponding primary alcohol. [10][11]The hydroboration step involves the syn-addition of a B-H bond across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. [12] Experimental Protocol: Hydroboration-Oxidation of 1-Hexene (Analogous Procedure)

-

In a dry, nitrogen-flushed flask, dissolve 1-hexene in anhydrous THF.

-

Cool the solution in an ice bath and slowly add a solution of borane-THF complex (BH₃·THF).

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Cool the mixture again in an ice bath and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

-

Stir the reaction mixture, then separate the layers.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the alcohol by distillation. [10] Reaction Mechanism: Hydroboration-Oxidation

Caption: Hydroboration-oxidation of this compound.

Oxidation Reactions

The double bond of this compound is susceptible to various oxidation reactions, leading to diols, epoxides, or cleavage products.

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol.

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute, basic potassium permanganate (B83412) (KMnO₄). [13][14][15]Both reagents add to the same face of the double bond, resulting in a syn-diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). [13] Quantitative Data for Dihydroxylation

| Reagent(s) | Product(s) | Stereochemistry | Typical Conditions | Yield (%) | Reference(s) |

| OsO₄ (catalytic), NMO | 5-Methylhexane-1,2-diol | Syn | Acetone (B3395972)/water solvent | High | General knowledge of Upjohn dihydroxylation [13] |

| Cold, dilute KMnO₄, NaOH | 5-Methylhexane-1,2-diol | Syn | Aqueous NaOH, low temperature | Moderate | General knowledge of permanganate dihydroxylation [15] |

Experimental Protocol: Catalytic Dihydroxylation with OsO₄/NMO (General Procedure)

-

Dissolve the alkene in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) to the solution.

-

Add a catalytic amount of osmium tetroxide solution.

-

Stir the reaction at room temperature until complete.

-

Quench the reaction with a solution of sodium sulfite (B76179).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent to obtain the diol. [14] Reaction Mechanism: Syn-Dihydroxylation with OsO₄

Caption: Syn-dihydroxylation with catalytic OsO₄.

Epoxidation

Epoxidation is the formation of a three-membered cyclic ether (epoxide) from an alkene. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond.

Quantitative Data for Epoxidation

| Reagent | Product(s) | Stereochemistry | Typical Conditions | Yield (%) | Reference(s) |

| m-CPBA | 2-(3-methylbutyl)oxirane | Syn | Inert solvent (e.g., CH₂Cl₂) | High | General knowledge of epoxidation reactions [16] |

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

-

Dissolve the alkene in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in the same solvent dropwise.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Wash the reaction mixture with a solution of sodium sulfite and then with sodium bicarbonate solution to remove unreacted peroxy acid and the carboxylic acid byproduct.

-

Dry the organic layer and remove the solvent to yield the epoxide.

Reaction Mechanism: Epoxidation with m-CPBA

Caption: Epoxidation of this compound with m-CPBA.

Ozonolysis

Ozonolysis cleaves the double bond of this compound, and the products depend on the workup conditions. [17]A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes and/or ketones. [18][19]An oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones. For this compound, reductive workup will produce 4-methylpentanal (B1672222) and formaldehyde.

Quantitative Data for Ozonolysis

| Reagent(s) | Product(s) | Workup Type | Typical Conditions | Yield (%) | Reference(s) |

| 1. O₃; 2. (CH₃)₂S | 4-Methylpentanal and Formaldehyde | Reductive | -78 °C in CH₂Cl₂ or MeOH, followed by DMS addition | High | General knowledge of ozonolysis [18][19][20] |

Experimental Protocol: Ozonolysis with Reductive Workup (General Procedure)

-

Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a flask equipped with a gas inlet tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide and allow the solution to warm to room temperature.

-

Remove the solvent and purify the carbonyl products by distillation or chromatography. [20] Reaction Workflow: Ozonolysis

References

- 1. This compound | C7H14 | CID 77058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Upjohn Dihydroxylation [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ozonolysis - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

Thermochemical Profile of 5-Methyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-Methyl-1-hexene (CAS No: 3524-73-0). The document is structured to provide readily accessible quantitative data, detailed experimental methodologies for key thermochemical measurements, and a logical workflow for the determination and analysis of such data.

Core Thermochemical Data

The following table summarizes the key thermochemical properties for this compound. The data has been compiled from established chemical databases.

| Property | Symbol | Value | Units | Phase | Reference |

| Enthalpy of Combustion | ΔcH° | -4655.37 ± 0.50 | kJ/mol | Liquid | [1] |

| Enthalpy of Formation | ΔfH° | -100.0 | kJ/mol | Liquid | [1] |

Experimental Protocols

The determination of thermochemical data is reliant on precise calorimetric measurements. Below are detailed methodologies for two key experimental procedures.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of volatile organic compounds like this compound is determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

Crucible (platinum or other inert material)

-

Ignition wire

-

Oxygen cylinder with pressure regulator

-

Thermometer with high resolution

-

Balance (analytical)

Procedure:

-

A precisely weighed sample of this compound (typically encapsulated to prevent evaporation) is placed in the crucible inside the bomb.

-

A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of ignition and any side reactions. A new method for handling volatile substances involves using a platinum crucible with a lid that is opened by a counterweight upon ignition of a sealing material like vaseline.[2]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap), the energy required to transform a liquid into a gas, can be determined by various methods, including calorimetry.

Principle: A known amount of the liquid is vaporized, and the heat absorbed during this phase change is measured directly by a calorimeter.

Apparatus:

-

Calorimeter (e.g., differential scanning calorimeter - DSC)

-

Sample pan (pierced for vaporization)

-

Heating unit with precise temperature control

Procedure using Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of this compound is placed in a pierced sample pan.

-

The pan is placed in the DSC cell, alongside a reference pan.

-

The sample is heated at a controlled rate.

-

The heat flow to the sample is measured relative to the reference.

-

As the sample reaches its boiling point, a significant endothermic peak is observed in the DSC thermogram, corresponding to the energy absorbed during vaporization.

-

The enthalpy of vaporization is determined by integrating the area of this endothermic peak.[3]

Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the experimental determination and computational analysis of thermochemical data for a chemical compound.

Caption: Workflow for Thermochemical Data Determination.

References

Unraveling the Past: The Historical Context of 5-Methyl-1-hexene's Emergence in Organic Chemistry

A deep dive into the historical synthesis and characterization of 5-Methyl-1-hexene (B1630410), providing a technical guide for researchers, scientists, and drug development professionals.

While the precise moment of the first synthesis of this compound is not marked by a singular, celebrated discovery, its emergence is intrinsically linked to the foundational advancements in organic synthesis during the early 20th century. The development of powerful new reactions, most notably the Grignard reaction, provided the chemical toolkit necessary for the creation of a vast array of previously inaccessible molecules, including branched-chain olefins like this compound. This guide explores the historical synthetic routes that likely led to its first preparation, details its physicochemical properties, and provides a modern experimental protocol for its synthesis.

The Dawn of a New Era in Synthesis: Plausible Early Routes

The discovery of the Grignard reaction by Victor Grignard in 1900 revolutionized organic chemistry, earning him the Nobel Prize in Chemistry in 1912.[1] This reaction, involving the addition of an organomagnesium halide (a Grignard reagent) to an electrophile, opened up new avenues for carbon-carbon bond formation. One of the most plausible early syntheses of this compound would have involved the coupling of an isobutyl Grignard reagent with an allyl halide.

A likely pathway would have been the reaction of isobutylmagnesium bromide with allyl bromide. In this reaction, the nucleophilic isobutyl group from the Grignard reagent would attack the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the carbon-carbon bond that results in the this compound skeleton.

Another potential early route to this compound would have been through the dehydration of the corresponding alcohol, 5-methyl-1-hexanol (B128172). The acid-catalyzed dehydration of alcohols was a well-established method for the synthesis of alkenes in the early 20th century. Heating 5-methyl-1-hexanol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, would lead to the elimination of a water molecule and the formation of this compound. The regioselectivity of this elimination would favor the formation of the terminal alkene due to the steric hindrance around the secondary carbon.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed knowledge of its physical and spectroscopic properties. The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 3524-73-0 |

| Boiling Point | 85.4 °C at 760 mmHg |

| Density | 0.691 g/cm³ |

| Refractive Index | 1.398 at 20 °C |

Table 1: Physical Properties of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 5.85-5.71 (m, 1H), 5.02-4.92 (m, 2H), 2.08-2.01 (m, 2H), 1.75-1.65 (m, 1H), 1.20-1.12 (m, 2H), 0.89 (d, J=6.6 Hz, 6H) |

| ¹³C NMR (CDCl₃) | δ 138.9, 114.5, 38.6, 33.7, 28.5, 22.4 |

| IR (neat) | 3077, 2957, 1641, 1466, 992, 909 cm⁻¹ |

| Mass Spectrometry (EI) | m/z (%) 98 (M⁺, 5), 83 (15), 56 (100), 41 (80) |

Table 2: Spectroscopic Data of this compound

Experimental Protocol: A Modern Approach to Synthesis

While historical methods were effective, modern organic synthesis has refined the preparation of this compound to be more efficient and selective. The following is a representative experimental protocol for its synthesis via a Grignard reaction.

Synthesis of this compound from Isobutyl Bromide and Allyl Bromide

Materials:

-

Magnesium turnings (1.2 equiv)

-

Dry diethyl ether

-

Isobutyl bromide (1.1 equiv)

-

Allyl bromide (1.0 equiv)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of isobutyl bromide in dry diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.

-

Once the formation of isobutylmagnesium bromide is complete (indicated by the dissolution of most of the magnesium), the reaction mixture is cooled in an ice bath.

-

A solution of allyl bromide in dry diethyl ether is then added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a series of logical steps, as illustrated in the following diagrams.

Caption: Plausible early synthesis of this compound via the Grignard reaction.

Caption: Plausible early synthesis of this compound via alcohol dehydration.

References

5-Methyl-1-hexene: An In-Depth Technical Guide to its Putative Natural Occurrence and Analytical Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-hexene is a volatile organic compound with the chemical formula C7H14. While its synthetic applications are established, its presence in the natural world remains largely undocumented in scientific literature. This technical guide provides a comprehensive overview of the analytical methodologies that would be employed to investigate the natural occurrence and sources of this compound. In the absence of specific documented natural sources, this document outlines a proposed workflow, from sample collection to instrumental analysis, for the identification and quantification of this compound in complex natural matrices such as plant tissues or insect secretions. This guide is intended to serve as a foundational resource for researchers embarking on the discovery of novel volatile organic compounds in nature.

Introduction

Volatile organic compounds (VOCs) play a crucial role in chemical ecology, mediating interactions between organisms and their environment. They function as signaling molecules in plants, attracting pollinators and repelling herbivores, and as pheromones in insects. The identification of novel VOCs from natural sources can lead to the discovery of new bioactive molecules with potential applications in drug development, agriculture, and other industries.

This compound is an unsaturated hydrocarbon. Despite its simple structure, a comprehensive search of scientific databases and literature reveals a significant lack of information regarding its natural occurrence. This guide, therefore, focuses on the methodology for such an investigation, providing a robust framework for researchers to explore its potential presence in the biosphere.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate analytical methods, particularly for gas chromatography.

| Property | Value | Reference |

| Molecular Formula | C7H14 | --INVALID-LINK-- |

| Molecular Weight | 98.19 g/mol | --INVALID-LINK-- |

| CAS Number | 3524-73-0 | --INVALID-LINK-- |

| Boiling Point | 85.4 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.691 g/cm³ | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| InChI Key | JIUFYGIESXPUPL-UHFFFAOYSA-N | --INVALID-LINK-- |

Proposed Methodology for the Investigation of Natural Occurrence

The following sections detail a hypothetical experimental workflow for the identification and quantification of this compound from a natural source, such as a plant species.

Sample Collection and Preparation

The initial step involves the careful collection of the biological material of interest. For plant samples, this could include leaves, flowers, fruits, or roots. It is critical to minimize contamination and analyte loss during this stage.

Protocol:

-

Collect fresh plant material and immediately place it in a clean, airtight container.

-

Transport the samples to the laboratory on ice to reduce metabolic activity and volatile degradation.

-

For analysis, a known weight of the fresh material (e.g., 1-5 grams) is placed into a headspace vial.

-

The sample can be gently crushed or cut to increase the surface area for volatile release, though this should be done consistently across all samples.

Volatile Organic Compound (VOC) Collection: Headspace Solid-Phase Microextraction (SPME)

Headspace SPME is a solvent-free, sensitive, and versatile technique for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample's headspace.

Protocol:

-

A conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is inserted into the headspace of the vial containing the sample.

-

The fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) to allow for the adsorption of volatiles.

-

The optimal fiber coating, extraction time, and temperature should be determined empirically for the specific matrix.

-

After extraction, the fiber is retracted into the needle and immediately transferred to the gas chromatograph-mass spectrometer (GC-MS) for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in complex mixtures. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information for identification.

Proposed GC-MS Parameters:

| Parameter | Recommended Setting |

| GC System | Agilent 7890B GC coupled to a 5977A MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for high sensitivity) |

| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MSD Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 35-400 |

Identification and Quantification:

-

Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention index with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

-

Quantification: For quantitative analysis, a calibration curve should be constructed using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to correct for variations in extraction and injection.

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflow for the investigation of this compound in a natural matrix.

Caption: Proposed experimental workflow for the analysis of this compound.

Caption: Logical flow of analysis within the GC-MS system.

Conclusion

While the natural occurrence of this compound is not currently established in the scientific literature, this technical guide provides a robust and detailed framework for its potential discovery and analysis. The proposed methodologies, centered around headspace SPME and GC-MS, are well-established for the analysis of volatile organic compounds and can be readily adapted for the investigation of this specific compound in a variety of natural matrices. The successful application of this workflow could lead to the first documented evidence of this compound as a natural product, opening new avenues for research into its ecological role and potential applications.

5-Methyl-1-hexene: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 5-Methyl-1-hexene. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling, storage, and use of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1]

GHS Classification:

-

Flammable Liquids: Category 2[1]

-

Aspiration Hazard: Category 1

Signal Word: Danger[1]

Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H304: May be fatal if swallowed and enters airways.

Pictograms:

| Pictogram | Hazard Class |

|

| Flammable |

|

| Health Hazard |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [2][3] |

| Molecular Weight | 98.19 g/mol | [3] |

| Appearance | Colorless liquid | PubChem |

| Boiling Point | 85.4 °C at 760 mmHg | LookChem |

| Flash Point | -10 °C | LookChem |

| Density | 0.703 g/cm³ | LookChem |

| Vapor Pressure | 77.8 mmHg at 25°C | LookChem |

| Solubility in Water | Insoluble | [1] |

Health and Safety Information

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. |

| Skin Contact | Immediately flush the contaminated skin with water. If the chemical penetrates clothing, immediately remove the clothing and flush the skin with water. Get medical attention promptly. |

| Eye Contact | Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration hazard is a major concern. |

Fire-Fighting Measures

This compound is a highly flammable liquid. In the event of a fire, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill or leak, the following steps should be taken to mitigate the hazard:

-

Eliminate all ignition sources.

-

Evacuate the area.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using a non-combustible absorbent material like sand or earth.

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area.

For large spills, consider downwind evacuation.[1]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents.

-

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Ground and bond containers and receiving equipment.

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

-

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.

-

Respiratory Protection: If working in areas with poor ventilation or where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols

Detailed methodologies for assessing the safety of chemicals like this compound are outlined in standardized test guidelines. Below are summaries of relevant protocols.

Flash Point Determination (ASTM D3278)

This test method determines the flash point of liquids using a small-scale closed-cup apparatus.[4]

Methodology:

-

A 2 mL specimen of the liquid is placed in the test cup.

-

The specimen is heated at a controlled rate.

-

An ignition source is periodically applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.[4]

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance with a reduced number of animals.[5]

Methodology:

-

A single animal is dosed at a starting dose level.

-

If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

-

This sequential dosing continues until stopping criteria are met.

-

The LD50 is then calculated from the results using a statistical program.[5]

Visualizations

The following diagrams illustrate key safety concepts and experimental workflows related to this compound.

Caption: Safety and handling workflow for this compound.

Caption: Experimental workflow for flash point determination.

References

Solubility of 5-Methyl-1-hexene in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methyl-1-hexene (B1630410) in various solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or component. This document outlines the theoretical basis for its solubility, presents available solubility data, and details a robust experimental protocol for solubility determination.

Core Principle: Polarity and "Like Dissolves Like"

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities will be miscible or soluble in one another. This compound is an aliphatic alkene, a class of non-polar hydrocarbons. The carbon-carbon and carbon-hydrogen bonds within its structure have a relatively even distribution of electron density, resulting in a non-polar molecule.

Consequently, this compound is expected to be readily soluble in non-polar organic solvents, where the intermolecular forces (primarily van der Waals forces) are of a similar nature and strength. Conversely, it will exhibit poor solubility or be immiscible with highly polar solvents, such as water, due to the significant difference in intermolecular forces.

Solubility Data Summary

While extensive quantitative solubility data for this compound is not widely published, its solubility can be reliably predicted based on its chemical structure and the known properties of similar alkenes. The following table summarizes the expected solubility of this compound in a range of common solvents. For comparative purposes, available quantitative data for the structurally analogous C7 alkene, 1-heptene, is provided as a proxy. It is important to note that the branched structure of this compound may lead to minor differences in solubility compared to its linear isomer.

| Solvent | Type | Expected Qualitative Solubility of this compound | Quantitative Solubility of 1-Heptene (Proxy) |

| Water | Polar Protic | Insoluble | 18.2 mg/L at 25°C[1] |

| Hexane | Non-polar | Miscible | Miscible |

| Toluene | Non-polar | Miscible | Soluble |

| Acetone | Polar Aprotic | Soluble | Soluble |

| Ethanol | Polar Protic | Soluble | Soluble[1] |

| Diethyl Ether | Slightly Polar | Miscible | Soluble[1] |

| Carbon Tetrachloride | Non-polar | Miscible | Slightly Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in various solvents. This protocol is designed to be conducted in a standard laboratory setting.

Objective: To determine the miscibility and estimate the solubility of this compound in selected organic solvents at ambient temperature and pressure.

Materials:

-

This compound (≥99% purity)

-

Selected solvents (analytical grade): Hexane, Toluene, Acetone, Ethanol

-

Calibrated positive displacement micropipettes and tips

-

4 mL clear glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Chemical fume hood

Procedure:

Part A: Qualitative Miscibility Determination

-

Working within a chemical fume hood, pipette 1.0 mL of the selected solvent into a 4 mL glass vial.

-

To the same vial, add 1.0 mL of this compound.

-

Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Allow the vial to stand undisturbed for a minimum of 5 minutes.

-

Visually inspect the vial against a contrasting background.

-

Miscible: The mixture appears as a single, clear, and homogenous liquid phase.

-

Immiscible: Two distinct liquid layers are observable.

-

Partially Miscible: The mixture appears cloudy, turbid, or forms an emulsion that may or may not separate over time.

-

-

Record the observation for each solvent tested.

Part B: Semi-Quantitative Solubility Estimation (for non-miscible systems)

-

Accurately weigh a clean, dry 4 mL vial and record the mass.

-

Add approximately 2.0 mL of the solvent to the vial and record the new mass.

-

Incrementally add a small, known mass of this compound to the solvent.

-

After each addition, cap the vial and vortex until the solute is completely dissolved.

-

Continue this process until a slight, persistent cloudiness (incipient phase separation) is observed, indicating that the solution is saturated.

-

Record the total mass of this compound added.

-

Calculate the solubility in terms of grams of solute per 100 grams of solvent.

Safety Precautions:

-

This compound and the organic solvents used are flammable and volatile. All procedures must be conducted in a certified chemical fume hood.

-

Avoid sources of ignition, including open flames and sparks.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Diagrams

Experimental Workflow

The logical progression of the qualitative solubility determination is illustrated in the following workflow diagram.

Caption: A workflow diagram for the qualitative determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 5-methyl-1-hexene (B1630410) utilizing Ziegler-Natta catalysts. While specific literature on the homopolymerization of this compound is limited, this document leverages established protocols for the structurally similar monomer, 1-hexene (B165129), to provide robust guidance for experimental work.

Introduction to Ziegler-Natta Polymerization of α-Olefins

Ziegler-Natta catalysts are essential for the stereospecific polymerization of α-olefins, such as this compound.[1][2] These catalyst systems typically consist of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum).[1] The polymerization process allows for the synthesis of polymers with controlled tacticity (isotactic, syndiotactic, or atactic), which significantly influences the material's physical and mechanical properties.[3]

The use of support materials, such as magnesium chloride (MgCl₂), and internal and external electron donors can further enhance catalyst activity and stereoselectivity.[4][5] The resulting poly(this compound) can be a valuable material for various applications, including as a component in specialty plastics and elastomers.

Experimental Protocols

The following protocols are adapted from established procedures for the Ziegler-Natta polymerization of 1-hexene and provide a strong starting point for the polymerization of this compound.[6][7][8]

Materials and Reagents

-

Monomer: this compound (purified by passing through activated alumina (B75360) and molecular sieves to remove inhibitors and moisture)

-

Catalyst: High-activity Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄). A synthesis protocol for a similar catalyst is provided below.

-

Cocatalyst: Triethylaluminum (TEAl) solution in a hydrocarbon solvent (e.g., hexane)

-

External Donor (optional): Cyclohexylmethyldimethoxysilane (CMMS) or other suitable silane (B1218182) compounds to enhance stereoselectivity.[6][7]

-

Solvent: Anhydrous, deoxygenated n-hexane or other suitable aliphatic hydrocarbon

-

Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)

-

Washing Solvent: Methanol

-

Inert Gas: High-purity nitrogen or argon

Protocol for Catalyst Synthesis (Fe-doped Mg(OEt)₂/TiCl₄)

This protocol is based on the synthesis of a catalyst used for 1-hexene polymerization.[6]

-

Preparation of the Support: In a 500 mL two-necked reactor under a nitrogen atmosphere, add 2.0 g of magnesium ethoxide (Mg(OEt)₂) and 80 mL of toluene (B28343).

-

Stir the mixture at 50°C for 30 minutes to form a homogeneous solution.

-

Increase the temperature to 80°C and add 4 mL of titanium tetrachloride (TiCl₄).

-

Stir the reaction mixture for 2 hours at 80°C.

-

Allow the solid to settle and remove the liquid phase.

-

Wash the solid residue twice with 100 mL of toluene.

-

Addition of Internal Donor (Optional): Add an appropriate amount of an internal electron donor (e.g., ethyl benzoate).

-

Add a mixture of 100 mL of toluene and 4 mL of TiCl₄.

-

Increase the temperature to 120°C and stir for another 2 hours.

-

Cool the reactor, decant the liquid, and wash the solid catalyst multiple times with n-hexane.

-

Dry the catalyst under a vacuum.

General Polymerization Protocol

This procedure is adapted from the polymerization of 1-hexene.[6][8]

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.

-

Purging: Thoroughly dry the reactor and purge with high-purity nitrogen for at least 30 minutes.

-

Charging the Reactor: Under a nitrogen atmosphere, add 50 mL of n-hexane and 0.08 mol of this compound to the flask.

-

Addition of Cocatalyst and Donor: Inject the desired amount of cocatalyst (e.g., TEAl, with an Al/Ti molar ratio of 50) and external donor (e.g., CMMS, with an Al/Si molar ratio of 40) into the reactor via syringe.[6]

-

Initiation: Suspend approximately 10 mg of the Ziegler-Natta catalyst in a small amount of n-hexane and inject the slurry into the reactor to initiate the polymerization.

-

Polymerization: Stir the reaction mixture at a constant temperature (e.g., 50°C) for a set duration (e.g., 2 hours).[6]

-

Termination: Quench the reaction by adding acidified methanol to the reactor.

-

Polymer Isolation: Filter the resulting polymer, wash it thoroughly with methanol, and dry it under a vacuum at 50°C overnight.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the Ziegler-Natta polymerization of 1-hexene, which can be expected to be analogous for this compound.

Table 1: Effect of Reaction Time on Catalyst Activity and Polymer Properties (for Poly(1-hexene)) [7][8]

| Reaction Time (h) | Catalyst Activity (g polymer / g catalyst·h) | Isotacticity (%) | Molecular Weight (M_w) ( g/mol ) |

| 1 | 750 | 92.5 | 230,000 |

| 2 | 899 | 93.7 | 252,300 |

| 3 | 850 | 94.2 | 260,000 |

Table 2: Influence of Different Activators on Ethylene/1-Hexene Copolymerization [9]

| Activator | Activity (kg polymer / mol Ti·h) | 1-Hexene Incorporation (%) | Molecular Weight (M_w) ( kg/mol ) | Polydispersity Index (MWD) |

| TEA | 150 | 3.5 | 295 | 3.7 |

| DEAC | 80 | 4.8 | 364 | 3.6 |

| TnHA | 120 | 4.2 | 336 | 4.2 |

TEA: Triethylaluminum, DEAC: Diethylaluminum chloride, TnHA: Tri-n-hexylaluminum

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymer structure and identify characteristic vibrational bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer microstructure, including tacticity.[7]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).[9]

-

Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

Experimental Workflow

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Ziegler-Natta Polymerization Cycle

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Study on the synthesis of hexene-1 catalyzed by Ziegler-N... [degruyterbrill.com]

- 9. The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst [mdpi.com]

Application Notes and Protocols for the Investigation of 5-Methyl-1-hexene as a Comonomer in LLDPE Production

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the synthesis and characterization of Linear Low-Density Polyethylene (B3416737) (LLDPE) using 5-methyl-1-hexene (B1630410) as a comonomer. Due to the limited availability of specific data for this compound in the public domain, this document presents detailed protocols and data for the well-studied comonomer, 1-hexene (B165129), as a representative C6 α-olefin. These methodologies can be adapted and optimized for the investigation of this compound.

Introduction

Linear Low-Density Polyethylene (LLDPE) is a versatile polymer produced by the copolymerization of ethylene (B1197577) with an α-olefin comonomer. The incorporation of short-chain branches by the comonomer disrupts the crystalline structure of the polyethylene backbone, leading to lower density and enhanced flexibility, toughness, and stress-crack resistance compared to high-density polyethylene (HDPE). The type and concentration of the comonomer are critical factors that determine the final properties of the LLDPE resin.

While 1-butene, 1-hexene, and 1-octene (B94956) are the most commonly used comonomers in commercial LLDPE production, the exploration of alternative comonomers, such as the branched α-olefin this compound, offers opportunities to create novel LLDPE grades with unique property profiles. The branched structure of this compound may influence the polymerization kinetics and the resulting polymer microstructure, potentially leading to LLDPE with altered mechanical, thermal, and rheological properties.

This document provides detailed experimental protocols for the synthesis of LLDPE using 1-hexene as a model comonomer with both Ziegler-Natta and metallocene catalyst systems. It also presents a summary of the expected influence of comonomer incorporation on key LLDPE properties, based on data from ethylene/1-hexene copolymers. These protocols and data tables can serve as a starting point for researchers investigating the use of this compound.

Catalyst Systems for Ethylene/α-Olefin Copolymerization

The choice of catalyst is crucial in determining the polymerization activity, comonomer incorporation rate, and the microstructure of the resulting LLDPE. The two primary classes of catalysts used for this purpose are Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are activated by an organoaluminum co-catalyst like triethylaluminum (B1256330) (TEA). They are widely used in industrial LLDPE production due to their high activity and robustness.

Metallocene Catalysts: These are single-site catalysts, often based on zirconocene (B1252598) or titanocene (B72419) complexes, activated by methylaluminoxane (B55162) (MAO). They offer better control over the polymer's molecular weight distribution and comonomer distribution, leading to more uniform polymers with potentially enhanced properties.

Experimental Protocols

The following are generalized protocols for the slurry-phase copolymerization of ethylene and an α-olefin comonomer. Note: These protocols are based on the use of 1-hexene and should be optimized for this compound.

General Safety Precautions

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Organoaluminum compounds are pyrophoric and must be handled with extreme care.

-

Solvents should be dried and deoxygenated before use.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Ethylene/1-Hexene Copolymerization with a Ziegler-Natta Catalyst

Materials:

-

Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)

-

Triethylaluminum (TEA) solution (e.g., 1 M in hexane)

-

Ethylene (polymerization grade)

-

1-Hexene (or this compound), freshly distilled

-